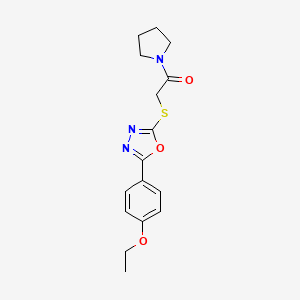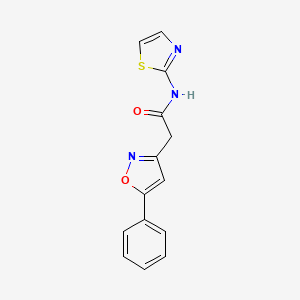
(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of thiazolidinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The specific compound mentioned features a pyridinyl group and a thiophenylmethylene moiety attached to the thiazolidinone core.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives typically involves the reaction of rhodanine or aminothiazolidinone with aldehydes to form substituted products. For instance, the synthesis of 3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-aminorhodanine with aldehydes under certain conditions to yield the desired product . This suggests that the compound of interest could be synthesized through a similar condensation reaction between a thiazolidinone precursor and the appropriate aldehyde or ketone.
Molecular Structure Analysis
While the exact molecular structure of the compound is not provided, we can infer from related compounds that the thiazolidinone ring system is likely to be nearly planar. For example, in the structure of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, the imidazo[1,2-a]pyridine ring system is almost planar, and the molecule exhibits specific dihedral angles between the fused-ring system and the attached rings . These structural features could influence the electronic distribution and reactivity of the compound.
Chemical Reactions Analysis
Thiazolidinone derivatives are known to undergo various chemical reactions. For example, 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines can react with nitrile oxides to produce different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . This indicates that the compound of interest may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can vary widely depending on the substituents attached to the core structure. However, the presence of electron-donating or electron-withdrawing groups, such as the pyridinyl and thiophenylmethylene groups in the compound of interest, can influence properties like solubility, melting point, and reactivity. The planarity of the thiazolidinone ring and the angles between the attached rings can also affect the compound's crystal packing and intermolecular interactions, as seen in related compounds .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Design
- A study focused on the synthesis of novel chromophores, including derivatives similar to the compound , to investigate their photophysical properties and the effect of structural manipulations. These chromophores exhibit significant absorption and emission wavelengths, which are critical for understanding intramolecular charge transfer characteristics. The study also explores the viscosity-induced emission, highlighting the potential application of these compounds in the development of new fluorescent materials for sensing and imaging purposes (Jachak et al., 2021).
Antimicrobial and Cytotoxic Activities
- Research on thiazolidin-4-one derivatives, which share a core structure with the compound of interest, has shown promising antimicrobial and cytotoxic activities. These compounds were synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains, as well as for their cytotoxicity against cancer cell lines. This suggests the potential of such derivatives in the development of new therapeutic agents (Feitoza et al., 2012).
Corrosion Inhibition
- The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study examined thiazole-based pyridine derivatives for their effectiveness in protecting mild steel against corrosion in acidic environments. The findings indicate that these compounds can significantly enhance the corrosion resistance of metals, which is valuable for industrial applications, particularly in extending the lifespan of metal structures and components (Chaitra et al., 2016).
Anticancer and Antiangiogenic Effects
- In the context of cancer research, derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their anticancer and antiangiogenic effects. These compounds have shown significant potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. This highlights the therapeutic potential of such compounds in cancer treatment, offering a promising avenue for the development of new anticancer drugs (Chandrappa et al., 2010).
Molecular Docking and Biological Evaluation
- The compound's derivatives have been subject to molecular docking and biological evaluations to understand their interaction with biological targets. Studies have explored their binding affinity to various receptors and enzymes, providing insights into their potential pharmacological applications. This approach is crucial for drug discovery and development, as it helps identify compounds with desirable biological activities and acceptable safety profiles (Patel et al., 2012).
Eigenschaften
IUPAC Name |
(5E)-3-pyridin-2-yl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS3/c16-12-10(8-9-4-3-7-18-9)19-13(17)15(12)11-5-1-2-6-14-11/h1-8H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCWYDNGHBEHI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)